2,5-Difluoro-4-methoxyphenylboronic acid

Vue d'ensemble

Description

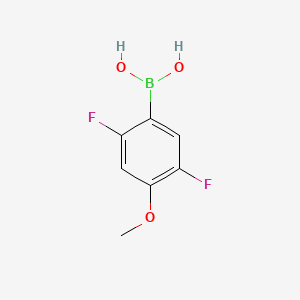

2,5-Difluoro-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O3 and a molecular weight of 187.94 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,5-Difluoro-4-methoxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2,5-difluoro-4-methoxyphenyl halides using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron . The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Difluoro-4-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.

Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

2,5-Difluoro-4-methoxyphenylboronic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its ability to form stable complexes with biomolecules enhances drug efficacy, particularly in developing drugs targeting cancer and other diseases. Research indicates that boronic acids can inhibit proteasome activity, which is vital for cancer cell survival, making them potential lead compounds in anticancer drug design .

Case Study: Anticancer Activity

A study highlighted that certain boronic acid derivatives exhibit significant anticancer properties by disrupting the cell cycle in cancer cells. For instance, compounds similar to this compound have shown inhibition of cell proliferation at low nanomolar concentrations .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively used in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic molecules. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the production of agrochemicals and fine chemicals .

| Reaction Type | Application Area |

|---|---|

| Suzuki-Miyaura Cross-Coupling | Organic Synthesis |

| Formation of Carbon-Carbon Bonds | Drug Development |

Material Science

Advanced Materials Development

In material science, this compound is employed in formulating advanced materials like polymers and coatings. Its unique properties contribute to improved durability and performance in various applications .

Analytical Chemistry

Sensor Technology

The compound is also utilized in sensor technology for detecting sugars and other analytes. Its boronic acid functionality allows for selective binding to diols, making it a valuable component in biosensors for monitoring biological and environmental samples .

Bioconjugation

Labeling Biomolecules

In biochemistry, this compound is used for labeling biomolecules. This application facilitates the study of protein interactions and cellular processes essential for drug discovery and development .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Drug development targeting cancer |

| Organic Synthesis | Suzuki-Miyaura reactions for complex organic molecules |

| Material Science | Development of advanced materials |

| Analytical Chemistry | Sensor technology for detecting biological analytes |

| Bioconjugation | Labeling biomolecules for interaction studies |

Mécanisme D'action

The mechanism of action of 2,5-Difluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyphenylboronic acid: Similar structure but lacks the fluorine atoms.

2,6-Difluoro-4-methoxyphenylboronic acid: Similar structure with fluorine atoms in different positions.

2,3-Difluoro-4-methoxyphenylboronic acid: Similar structure with fluorine atoms in different positions.

Uniqueness

2,5-Difluoro-4-methoxyphenylboronic acid is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of specific biaryl compounds that may not be easily accessible using other boronic acids .

Activité Biologique

2,5-Difluoro-4-methoxyphenylboronic acid (DFMBA) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound has been investigated for its interactions with various biological targets, particularly in the context of enzyme inhibition and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of DFMBA, including its mechanisms of action, relevant case studies, and research findings.

Structure and Composition

- Molecular Formula : CHBFO

- Molecular Weight : 185.94 g/mol

- CAS Number : 3696551

Physical Properties

- Melting Point : 204-206 °C

- Density : 1.2 g/cm³

- Solubility : Soluble in organic solvents; limited solubility in water.

DFMBA exhibits its biological activity primarily through its ability to interact with specific enzymes and receptors. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which is crucial for its role as an enzyme inhibitor.

Key Mechanisms:

- Enzyme Inhibition : DFMBA has been shown to inhibit enzymes such as carbonic anhydrases and hydroxysteroid dehydrogenases, which are implicated in various diseases, including cancer and metabolic disorders .

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies .

1. Inhibition of Carbonic Anhydrases

A study demonstrated that DFMBA effectively inhibits fungal beta-carbonic anhydrases from Candida albicans and Cryptococcus neoformans, suggesting potential applications in antifungal therapies . The inhibition was characterized by:

- IC50 Values : Low micromolar concentrations were required for effective inhibition.

- Selectivity : The compound showed selectivity towards fungal enzymes over human carbonic anhydrases.

2. Inhibition of Hydroxysteroid Dehydrogenases

Research focused on the synthesis of DFMBA derivatives revealed their potential as selective inhibitors of 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are involved in steroid hormone metabolism. The inhibition of these enzymes could lead to novel treatments for hormone-dependent cancers such as breast and prostate cancer .

| Enzyme Target | Inhibition Type | Potential Disease Implication |

|---|---|---|

| Carbonic Anhydrases | Competitive | Fungal infections |

| 17β-Hydroxysteroid Dehydrogenases | Selective | Breast and prostate cancer |

3. Synthesis and Biological Evaluation

The synthesis of DFMBA was explored through various organic reactions, highlighting its utility as a building block for more complex molecules with enhanced biological activities. A recent review summarized synthetic strategies that led to high yields of DFMBA derivatives with improved inhibitory profiles against target enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | DFMBA Structure | Inhibitor of carbonic anhydrases, hydroxysteroid dehydrogenases |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenylboronic acid Structure | General boronic acid reactivity; less specific enzyme inhibition |

| 3-(2,5-Difluoro-4-methoxyphenyl)-propionic acid | - | Investigated for anti-inflammatory properties |

Propriétés

IUPAC Name |

(2,5-difluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMUXDWCSVTVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395179 | |

| Record name | 2,5-Difluoro-4-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897958-93-9 | |

| Record name | 2,5-Difluoro-4-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.